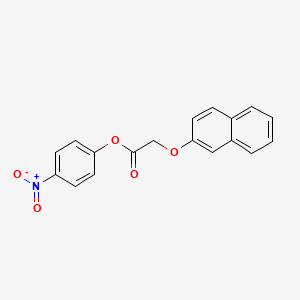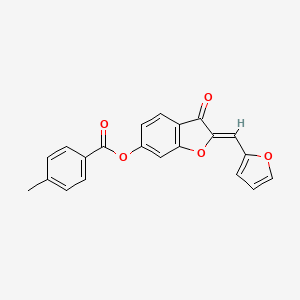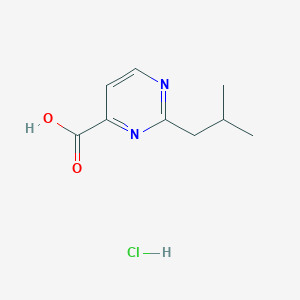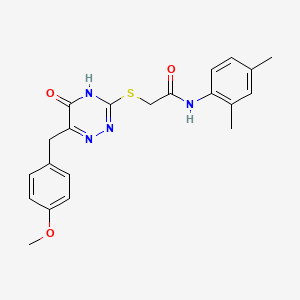
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyridine ring, a thiophene ring, a benzofuran ring, and a sulfonamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, such as condensation, amidation, and nucleophilic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiophene ring, a benzofuran ring, and a sulfonamide group . These structural motifs could potentially confer various chemical properties and biological activities to the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Anticancer and Radiosensitizing Applications
Research has demonstrated the synthesis and evaluation of novel sulfonamide derivatives, including structures similar to the queried compound, for their anticancer activity and potential as radiosensitizers. These studies identified several compounds exhibiting higher anticancer activity than doxorubicin, a standard chemotherapy drug, against human tumor liver cell lines. Additionally, some compounds were evaluated for their ability to enhance the cell killing effect of γ-radiation, suggesting a potential role in radiosensitizing cancer cells to improve the efficacy of radiation therapy (Ghorab et al., 2015).
Antibacterial and Antimicrobial Activity
Another area of application is the development of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. These compounds were synthesized with the intention of exploring their antibacterial activity. Notably, some newly synthesized compounds demonstrated high activities, indicating their potential utility as antibacterial agents (Azab et al., 2013).
Probe Development for Chemical and Biological Sciences
The development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols is another application. Such probes, leveraging the structural characteristics of sulfonamide derivatives, can significantly contribute to environmental and biological sciences by offering a sensitive and selective means for detecting toxic benzenethiols and biologically active aliphatic thiols in various samples, including water (Wang et al., 2012).
Synthesis and Evaluation of Antiproliferative Agents
Derivatives of sulfonamide, incorporating pyridine, thiophene, and other biologically active moieties, have been synthesized and evaluated for their antiproliferative activity, particularly against the human breast cancer cell line MCF-7. These studies have highlighted compounds with significant antiproliferative activity, presenting a promising avenue for the development of new anticancer therapies (Bashandy et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVHZHLVYTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)



![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672152.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2672156.png)
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2672157.png)
![3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672158.png)

